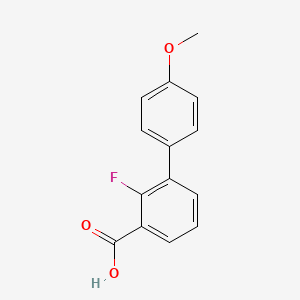
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid
概要
説明
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol. This compound is a derivative of cyclopropanecarboxylic acid and contains a bromopyrimidine moiety, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Bromination: The bromopyrimidine moiety is introduced through a bromination reaction, where pyrimidine is treated with bromine or a brominating agent under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
化学反応の分析
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.
類似化合物との比較
1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(5-Chloropyrimidin-2-YL)cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a fluorine atom, offering different reactivity and biological properties.
1-(5-Methylpyrimidin-2-YL)cyclopropanecarboxylic acid: Contains a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNJIMCHASPXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)









